methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride
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Overview
Description
methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride is a chemical compound with the molecular formula C8H18ClNO4. It is commonly used in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of an ester group, an amino group, and two ethoxy groups, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
It is often used in medical research, drug-release, nanotechnology, and new materials research .
Mode of Action
It is known to be used in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings .
Result of Action
It is known to be used in various research fields, suggesting it may have diverse effects depending on the specific application .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride typically involves the reaction of methyl 3-bromopropanoate with 2-(2-aminoethoxy)ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a potential drug candidate for various therapeutic applications.
Industry: In the development of new materials and nanotechnology applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-aminoethoxy)propanoate
- Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoate
- Methyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate
Uniqueness
methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride is unique due to its specific combination of functional groups, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications where solubility and reactivity need to be finely tuned.
Properties
IUPAC Name |
methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4.ClH/c1-11-8(10)2-4-12-6-7-13-5-3-9;/h2-7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLUAAXKTRQIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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